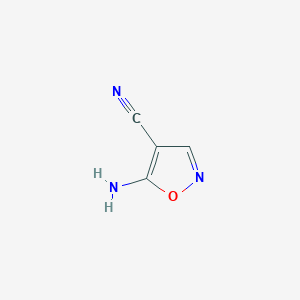

5-氨基异噁唑-4-碳腈

描述

“5-Aminoisoxazole-4-carbonitrile” is an organic compound with the molecular formula C4H3N3O . This compound is a cyclic five-membered heterocyclic molecule containing a nitrogen and an oxygen atom in its ring structure. It has shown promising results in various scientific experiments and research.

Synthesis Analysis

A novel, fast, and straightforward procedure for the synthesis of di- and trifunctionalized isoxazoles starting from 2-ethoxymethylenemalononitrile with different ratios of hydroxylamine in the presence of sodium acetate is described . The current method’s features include the availability of the starting materials, moderate reaction conditions, and the simplicity of the workup .

Molecular Structure Analysis

The molecular weight of “5-Aminoisoxazole-4-carbonitrile” is 109.09 g/mol . The IUPAC name is 5-amino-1,2-oxazole-4-carbonitrile . The InChI code is 1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 . The InChI key is HAZRYIRJNFYOLH-UHFFFAOYSA-N .

Chemical Reactions Analysis

A carbocation was generated from diethyl 2-oxosuccinate in TFA medium. The subsequent electrophilic attack at position 4 of 5-aminoisoxazole led to the formation of two isomeric esters .

Physical And Chemical Properties Analysis

The physical form of “5-Aminoisoxazole-4-carbonitrile” is solid . The storage temperature is room temperature . The computed properties include a molecular weight of 109.09 g/mol, XLogP3-AA of 0.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 0, exact mass of 109.027611728 g/mol, monoisotopic mass of 109.027611728 g/mol, topological polar surface area of 75.8 Ų, heavy atom count of 8, and a formal charge of 0 .

科学研究应用

Here’s a comprehensive analysis of the scientific research applications of 5-Aminoisoxazole-4-carbonitrile, based on the information available:

Multicomponent Synthesis

This compound has been used as a catalytic media in the synthesis of novel 5-amino-isoxazole-4-carbonitrile derivatives via multicomponent reaction of malononitrile, hydroxylamine, and various aryl aldehydes. This demonstrates its utility in facilitating complex chemical reactions .

Antimicrobial and Antioxidant Applications

The derivatives synthesized using 5-Aminoisoxazole-4-carbonitrile have shown potential in antimicrobial and antioxidant applications, indicating its role in the development of new therapeutic agents .

Heterocyclization Methods

Isoxazolo[5,4-b]-pyridines can be formed through heterocyclization methods involving 5-Aminoisoxazole-4-carbonitrile, which is significant for constructing isoxazolopyridine systems .

Synthesis of Fused Nitrogen-containing Heterocyclic Systems

Reactions of unsaturated carbonyl compounds with aminoazoles like 5-Aminoisoxazole-4-carbonitrile are common methods for synthesizing fused nitrogen-containing heterocyclic systems .

Mechanochemical Synthesis

This compound has been used in the mechanochemical synthesis of new 5-amino-pyrazole-4-carbonitriles with azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine at room temperature, showcasing its versatility in green chemistry applications .

Eco-friendly Synthesis

The green synthesis approach using 5-Aminoisoxazole-4-carbonitrile for novel 5-amino-bispyrazole-4-carbonitriles emphasizes its role in eco-friendly and nontoxic catalysis processes .

安全和危害

作用机制

Target of Action

Isoxazole derivatives have been studied as inhibitors of cytochrome p450 cyp17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

It’s known that isoxazole derivatives can interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

Isoxazole derivatives are known to display a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The ADME properties of 5-Aminoisoxazole-4-carbonitrile are as follows :

Result of Action

Isoxazole derivatives have been reported to display a variety of biological activities, including antibacterial, anticancer, and antiproliferative effects .

属性

IUPAC Name |

5-amino-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRYIRJNFYOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309975 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98027-17-9 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

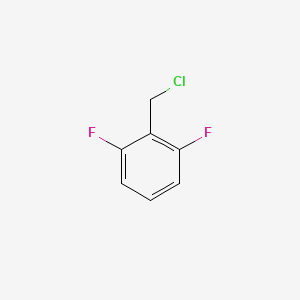

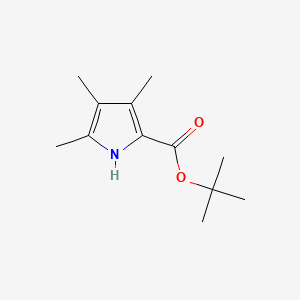

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

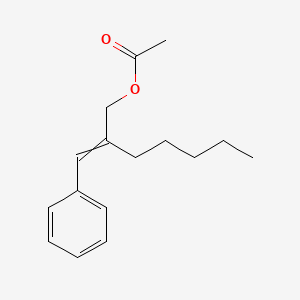

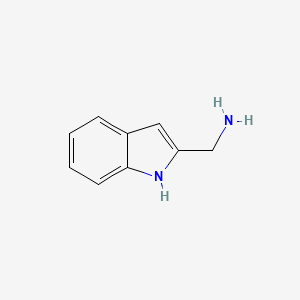

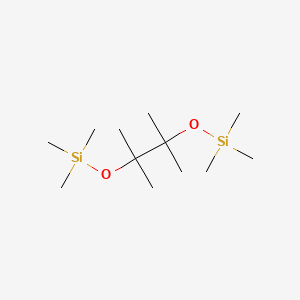

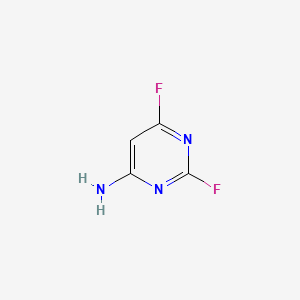

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding 5-aminoisoxazole-4-carbonitrile?

A1: The research paper primarily focuses on developing a novel and efficient synthesis method for 5-aminoisoxazole-4-carbonitrile and characterizing its structure using experimental and theoretical techniques []. The study highlights the synthesis procedure, including the use of readily available starting materials like 2-ethoxymethylenemalononitrile and hydroxylamine, and emphasizes the method's simplicity and moderate reaction conditions [].

Q2: How was the structure of 5-aminoisoxazole-4-carbonitrile confirmed in the study?

A2: The researchers confirmed the structure of 5-aminoisoxazole-4-carbonitrile using a combination of spectroscopic techniques and theoretical calculations []. They employed infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to determine the compound's functional groups, connectivity, and elemental composition []. Further, they utilized density functional theory (DFT) calculations to predict 1H and 13C NMR chemical shifts, which showed good agreement with the experimental data []. This multi-faceted approach ensured a comprehensive structural characterization of the synthesized compound.

Q3: Beyond structural elucidation, what additional theoretical insights were gained about 5-aminoisoxazole-4-carbonitrile?

A3: In addition to structural confirmation, the researchers performed theoretical calculations to investigate the electronic properties of 5-aminoisoxazole-4-carbonitrile []. They calculated the molecular electrostatic potential (MEP) distribution, which provides insights into the molecule's reactivity and potential interaction sites []. Additionally, they visualized the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) []. These orbitals play a crucial role in chemical reactions and provide information about the molecule's reactivity and stability. These theoretical insights could be valuable for future studies exploring the chemical reactivity and potential applications of 5-aminoisoxazole-4-carbonitrile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。